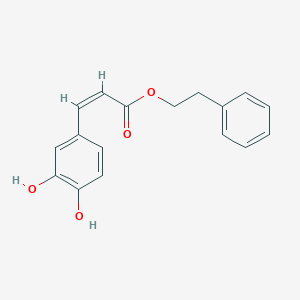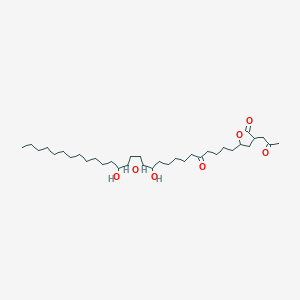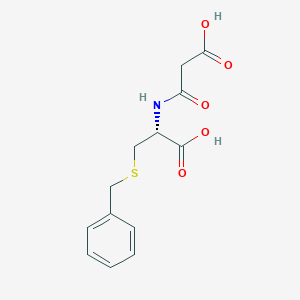
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenyl group, a propenoic acid moiety, and a phenylethyl ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of (Z)-3-(3,4-Dihydroxyphenyl)propenoic acid with 2-phenylethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the propenoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Amides and thioesters.
Scientific Research Applications
Chemistry
In chemistry, 2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its antioxidant properties. The presence of dihydroxyphenyl groups contributes to its ability to scavenge free radicals, making it a potential candidate for developing antioxidant therapies.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer activities. Its ability to modulate various biochemical pathways makes it a promising compound for drug development.
Industry
In the industrial sector, this compound is used as an additive in cosmetics and personal care products due to its antioxidant properties. It helps in preventing the oxidation of other ingredients, thereby enhancing the shelf life of the products.
Mechanism of Action
The mechanism of action of 2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The dihydroxyphenyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit the activity of enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. In cancer cells, it can induce apoptosis by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A major microbial metabolite of procyanidin A2, known for its antioxidant and anti-inflammatory properties.
3-(3,4-Dimethoxyphenyl)propanoic acid: A compound with similar structural features but with methoxy groups instead of hydroxyl groups, affecting its reactivity and biological activity.
Uniqueness
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to the presence of both dihydroxyphenyl and phenylethyl ester groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.
Properties
CAS No. |
132336-00-6 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7- |
InChI Key |
SWUARLUWKZWEBQ-CLFYSBASSA-N |
SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC(=O)/C=C\C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O |
Synonyms |
(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















